3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride
Description
3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a 2-methoxyphenoxymethyl substituent at the 3-position of the piperidine ring, with a hydrochloride counterion. The methoxy group on the phenoxy moiety enhances electron-donating properties, while the hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
3-[(2-methoxyphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-6-2-3-7-13(12)16-10-11-5-4-8-14-9-11;/h2-3,6-7,11,14H,4-5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFBNIYLZFCLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with formaldehyde to form 2-methoxybenzyl alcohol. This intermediate is then reacted with piperidine under specific conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antidepressant Potential : Research indicates that derivatives of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride may exhibit antidepressant activities by modulating serotonin and norepinephrine levels in the brain. These compounds are being investigated for their ability to inhibit the reuptake of biogenic amines, similar to established antidepressants like viloxazine .
- Neuropharmacological Effects : The compound's interaction with serotonin receptors (especially 5-HT_1A and 5-HT_2A) suggests potential anxiolytic and mood-regulating properties. Studies have shown that such compounds can reduce depressive-like behaviors in animal models through enhanced serotonergic transmission .
-
Biochemical Research
- Proteomics : this compound is utilized as a biochemical tool in proteomics research, aiding in the study of protein interactions and enzyme mechanisms .
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to act as an inhibitor for specific enzymes, which could have implications in drug development and therapeutic applications.
-
Pharmacological Studies
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties against neurodegenerative diseases, although further research is needed to confirm these findings .
- Anticonvulsant Activity : Similar compounds have been tested for anticonvulsant effects, indicating a broader pharmacological profile that warrants further exploration .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varied Substituent Positions
3-[(4-Methoxyphenoxy)methyl]piperidine (QC-9200)
- Structure: Differs in the methoxy group position (4-methoxy vs. 2-methoxy on the phenoxy ring).
4-(2-Methoxyphenoxy)piperidine Hydrochloride (ST-1648)
Analogues with Different Substituent Types
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine Hydrochloride (CAS 1220027-94-0)
- Structure : Substitutes methoxy with chloro and isopropyl groups.
- Impact: Increased lipophilicity from the isopropyl group may enhance membrane permeability but reduce solubility.
3-(4-Methoxybenzyl)piperidine Hydrochloride (CAS 625454-21-9)
- Structure: Replaces phenoxymethyl with a benzyl group (4-methoxyphenylmethyl).
- Impact: The benzyl group lacks the oxygen linker, reducing polarity and possibly altering metabolic stability compared to the phenoxymethyl analogue .
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine Hydrochloride (CAS 1289386-70-4)
- Structure : Contains chloro and fluoro substituents on the benzyloxymethyl group.
- Molecular weight (294.19 g/mol) is higher than the target compound .
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (HCl Salt) |
|---|---|---|---|---|
| 3-[(2-Methoxyphenoxy)methyl]piperidine HCl | C₁₃H₁₈ClNO₃ | ~283.75* | 2-Methoxyphenoxymethyl | High (HCl salt) |
| 3-(4-Methoxybenzyl)piperidine HCl | C₁₃H₂₀ClNO | 241.76 | 4-Methoxybenzyl | Moderate |
| 3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine HCl | C₁₆H₂₃Cl₂NO | 324.27 | 4-Chloro-2-isopropylphenoxymethyl | Low (lipophilic) |
| 4-(2-Methoxyphenoxy)piperidine HCl | C₁₂H₁₈ClNO₂ | 267.73 | 2-Methoxyphenoxy (4-position) | High (HCl salt) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride, and what factors influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : React 2-methoxyphenol with a piperidine derivative (e.g., piperidinemethanol) using a base catalyst (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF .
Cyclization : Facilitate ring closure under controlled temperature (60–80°C) to form the piperidine backbone .
Salt Formation : Treat the free base with HCl in anhydrous conditions to obtain the hydrochloride salt .
- Critical Factors : Solvent polarity, reaction time, and stoichiometric ratios of reactants significantly impact yield. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the methoxyphenoxy group (δ 3.8–4.2 ppm for OCH₃) and piperidine protons (δ 1.5–3.0 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS validates molecular weight (e.g., [M+H]⁺ ~284.7) and purity .
- FTIR : Identifies functional groups (e.g., C-O-C stretch at 1250 cm⁻¹, N-H stretch at 3300 cm⁻¹) .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the methoxy group or oxidation of the piperidine ring .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to assess shelf life .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic environments to prevent salt decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both in vitro (e.g., receptor binding assays) and in silico (molecular docking) approaches. For example, discrepancies in serotonin receptor affinity (5-HT₃) can be addressed by comparing radioligand binding (³H-GR65630) vs. functional cAMP assays .
- Control Experiments : Include positive controls (e.g., ondansetron for 5-HT₃) and assess off-target effects using kinase profiling panels .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) during cyclization to enhance enantioselectivity .
- Resolution Techniques : Perform chiral HPLC (Chiralpak IA column, hexane/isopropanol) or crystallize with resolving agents (e.g., L-tartaric acid) to isolate >99% enantiomeric excess .
Q. How does structural modification of the methoxy group impact pharmacological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents (e.g., ethoxy, halogen) at the 2-methoxy position. Compare pharmacokinetic properties (logP, solubility) and receptor binding profiles using radiolabeled analogs (e.g., ¹⁸F for PET imaging) .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP450 isoforms) to identify metabolically resistant derivatives .
Q. What computational methods predict binding modes to neurological targets?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with σ-1 receptors. Refine models with molecular dynamics (MD) simulations (AMBER force field) to account for ligand flexibility .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and validate with isothermal titration calorimetry (ITC) .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles. Use NIOSH-certified respirators (N95) if airborne particles are generated .
- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .
- Regulatory Compliance : Adhere to OSHA HCS (29 CFR 1910.1200) for labeling and SDS documentation. Note GHS classifications: H302 (oral toxicity), H319 (eye irritation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
